molecular formula C23H14N2O7 B2424223 N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-nitrobenzamide CAS No. 886180-15-0

N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-nitrobenzamide

Cat. No.: B2424223
CAS No.: 886180-15-0
M. Wt: 430.372
InChI Key: ASUXYFYOUQXHAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-nitrobenzamide is a useful research compound. Its molecular formula is C23H14N2O7 and its molecular weight is 430.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Disposition and Metabolism

N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-nitrobenzamide and related compounds have been explored for their disposition and metabolism in scientific studies. For instance, the disposition of [14C]SB-649868, a compound with a similar structure, was determined in humans, revealing extensive metabolism with principal elimination via feces and minor excretion in urine. The compound underwent significant metabolism, including oxidation of the benzofuran ring, and showed almost complete elimination over a period of 9 days (Renzulli et al., 2011).

Anticonvulsant Properties

Research has also focused on the anticonvulsant properties of benzamide derivatives. Studies have demonstrated that benzofuran-acetamide scaffolds, similar in structure to this compound, exhibit significant anticonvulsant activity. These compounds showed an ability to prevent seizure spread at low doses and demonstrated comparable relative anticonvulsant potency to standard drugs (Shakya et al., 2016). Similarly, other derivatives were developed for their phenytoinergic potential and exhibited anticonvulsant properties in various seizure models (Bourhim et al., 1997).

Potential in Treatment of Eating Disorders

Compounds structurally related to this compound have been investigated for their role in treating eating disorders. For example, the effects of SB-649868, a dual orexin 1/orexin 2 receptor antagonist, were evaluated in a binge eating model in female rats, suggesting its potential as a pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).

Antidepressant-like Effects

Studies on the antidepressant-like effects of compounds structurally related to this compound showed that postsynaptic 5-HT1A receptor activation plays a crucial role in their effects. MKC-242, a novel 5-HT1A receptor agonist, reduced immobility time in mice, supporting the hypothesis that postsynaptic 5-HT1A receptors are significant in the antidepressant-like effect of 5-HT1A receptor agonists (Matsuda et al., 1995).

Properties

IUPAC Name

N-[2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N2O7/c26-21(13-8-9-18-19(11-13)31-12-30-18)22-20(16-6-1-2-7-17(16)32-22)24-23(27)14-4-3-5-15(10-14)25(28)29/h1-11H,12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUXYFYOUQXHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.